Regioisomeric Scaffold Identity: 2-Oxo vs. 4-Oxo Core Determines Target Engagement Class
The target compound possesses a 2-oxo-1,2-dihydroquinoline core, whereas the closely related comparator CAY10577 (CAS 300675-28-9) bears a 4-oxo-1,4-dihydroquinoline core. The 4-oxo regioisomer is a validated CK2 inhibitor (IC₅₀ = 0.8 µM; Ki = 0.06–0.28 µM for the most active 3-carboxy-4(1H)-quinolone chemotype) operating via ATP-competitive inhibition [1]. The 2-oxo scaffold has been independently validated in dihydroquinoline-3-carboxylic acid derivatives as HIV-1 integrase strand-transfer inhibitors (compound 2e, IC₅₀ = 0.9 µM vs. reference diketo acid L-731,988 IC₅₀ = 0.54 µM) [2] and as DNA gyrase B inhibitors (8-methylamino derivative 13e, IC₅₀ = 0.0017 µM against E. coli gyrase) [3]. No published CK2 inhibition data are available for the 2-oxo regioisomer, and no published HIV-1 integrase or DNA gyrase data are available for the 4-oxo regioisomer, indicating likely target class divergence between the two scaffolds.
| Evidence Dimension | Validated biological target engagement by regioisomeric scaffold class |
|---|---|
| Target Compound Data | 2-oxo-1,2-dihydroquinoline scaffold: HIV-1 IN IC₅₀ = 0.9 µM (analog 2e); DNA gyrase IC₅₀ = 0.0017 µM (analog 13e). No CK2 data available. |
| Comparator Or Baseline | 4-oxo-1,4-dihydroquinoline (CAY10577): CK2 IC₅₀ = 0.8 µM. No HIV IN or gyrase data available. Most active 4-oxo chemotype: CK2 IC₅₀ = 0.3 µM, Ki = 0.06 µM. |
| Quantified Difference | Scaffold-level target class divergence: 4-oxo → CK2 (IC₅₀ = 0.8 µM); 2-oxo → HIV-1 IN (IC₅₀ = 0.9 µM) and DNA gyrase (IC₅₀ = 1.7 nM). Direct crossover data absent. |
| Conditions | CK2: human recombinant enzyme, ATP-competitive assay; HIV-1 IN: strand transfer catalytic activity assay; DNA gyrase: E. coli gyrase B, chromogen reduction assay |
Why This Matters
For scientists selecting between the 2-oxo and 4-oxo regioisomers, the scaffold predetermines the accessible biological target space—CK2 for the 4-oxo scaffold vs. HIV integrase / DNA gyrase for the 2-oxo scaffold—making scaffold selection a critical procurement decision.
- [1] Golub, A. G., et al. (2006). Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2. Journal of Medicinal Chemistry, 49(22), 6443–6450. PMID: 17064064. View Source
- [2] Sechi, M., et al. (2009). Design and synthesis of novel dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2925–2935. PMID: 19026554. View Source
- [3] Amada, H., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors. Scientific Reports (PMC7203957). View Source
